PNMT Inhibitory Activity: Distinct Weak Affinity Profile Versus Potent Inhibitors
2-[2-(3-Ethylphenoxy)acetamido]benzamide demonstrates a characterized, albeit weak, in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT). Its measured Ki value of 1.11 × 10⁶ nM (1.11 mM) in a bovine PNMT radiochemical assay establishes it as a low-affinity ligand [1]. This profile contrasts sharply with optimized PNMT inhibitors, such as the benzylamine derivative SK&F 29661, which exhibit sub-micromolar to nanomolar potency [2]. The quantitative difference in affinity spans several orders of magnitude, rendering 2-[2-(3-Ethylphenoxy)acetamido]benzamide unsuitable for applications requiring potent PNMT blockade but potentially valuable as a control compound or a scaffold for further optimization where reduced target engagement is desired.
| Evidence Dimension | PNMT binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.11 × 10⁶ nM (1.11 mM) |
| Comparator Or Baseline | SK&F 29661 (potent PNMT inhibitor); Ki < 100 nM (sub-micromolar range) |
| Quantified Difference | Approximately 10,000-fold weaker affinity |
| Conditions | In vitro radiochemical assay using bovine phenylethanolamine N-methyltransferase |
Why This Matters
This weak affinity profile defines the compound as a low-activity comparator, which is essential for establishing assay windows and validating screening methodologies in drug discovery programs.
- [1] BindingDB. BDBM50367284 CHEMBL291584. Ki: 1.11E+6 nM. Assay: In vitro inhibition of bovine phenylethylamine N-methyl-transferase (PNMT) using radiochemical assay. View Source
- [2] Grunewald GL, et al. Effect of ring size or an additional heteroatom on the potency and selectivity of bicyclic benzylamine-type inhibitors of phenylethanolamine N-methyltransferase. J Med Chem. 1996;39(18):3539-3546. View Source
